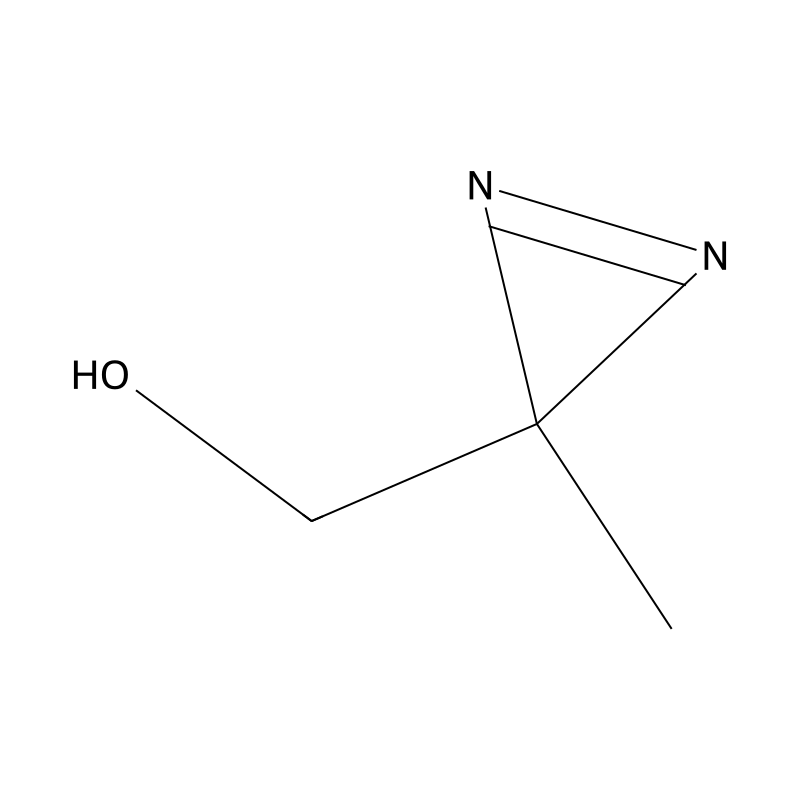(3-methyl-3H-diazirin-3-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Photoaffinity Labeling: Diazirines are known for their ability to undergo light-induced carbene insertion []. This property makes (3-Methyl-3H-diazirin-3-yl)methanol a candidate for photoaffinity labeling. When irradiated with light, the diazirine ring can react with nearby biomolecules, forming a covalent bond and enabling researchers to identify proteins or other molecules that interact with the (3-Methyl-3H-diazirin-3-yl)methanol-tagged molecule [].
(3-methyl-3H-diazirin-3-yl)methanol is a diazirine-containing compound characterized by its unique structure and reactivity. Its molecular formula is C₃H₆N₂O, and it possesses a diazirine functional group, which is known for its ability to generate reactive carbene species upon photolysis. This property makes it a valuable tool in chemical biology, particularly for photoaffinity labeling applications where it can covalently bind to biomolecules upon exposure to ultraviolet light .
The primary mechanism of action of (3-Methyl-3H-diazirin-3-yl)methanol lies in its photoreactive diazirine ring. When exposed to ultraviolet light, the diazirine ring undergoes rearrangement to form a short-lived but highly reactive carbene intermediate. This carbene can then insert itself into nearby carbon-hydrogen bonds of biomolecules within close proximity (typically less than 5 angstroms) []. This covalent linkage between the probe and the target biomolecule allows researchers to identify and study the specific biomolecule of interest.
The reactivity of (3-methyl-3H-diazirin-3-yl)methanol primarily arises from the diazirine moiety. When exposed to UV light, the diazirine can undergo a homolytic cleavage, leading to the formation of a highly reactive carbene. This carbene can then react with various nucleophiles, including proteins and nucleic acids, facilitating cross-linking and labeling reactions .
Some notable reactions include:
- Photolysis: Under UV light, (3-methyl-3H-diazirin-3-yl)methanol generates a carbene that can react with nearby molecules.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxymethyl group.
(3-methyl-3H-diazirin-3-yl)methanol exhibits significant biological activity due to its ability to label biomolecules. Its primary application is in the field of proteomics and molecular biology, where it is used for:
- Photoaffinity Labeling: This technique allows researchers to study protein interactions and dynamics by covalently attaching the compound to target proteins upon UV irradiation.
- Biomolecular Probes: It serves as a probe to investigate the binding sites of various biomolecules, aiding in drug discovery and development .
Several synthetic approaches have been developed for (3-methyl-3H-diazirin-3-yl)methanol. Common methods include:
- Diazomethane Reaction: The synthesis involves the reaction of diazomethane with appropriate aldehydes or ketones.
- Reduction of Diazirine Derivatives: Starting from other diazirine compounds, reduction processes can yield (3-methyl-3H-diazirin-3-yl)methanol .
Example Synthesis
A typical synthesis may involve:
text1. Reacting 3-methyl-3H-diazirine with formaldehyde in the presence of a reducing agent.2. Purifying the product through column chromatography.
The applications of (3-methyl-3H-diazirin-3-yl)methanol are extensive:
- Chemical Biology: Used for probing protein interactions and studying cellular mechanisms.
- Drug Development: Facilitates the identification of potential drug targets through its labeling capabilities.
- Material Science: Potentially useful in developing new materials that require specific molecular interactions .
Interaction studies using (3-methyl-3H-diazirin-3-yl)methanol often focus on its binding affinity with various biomolecules:
- Protein Interactions: Studies demonstrate its effectiveness in labeling specific proteins under physiological conditions.
- Nucleic Acid Binding: The compound has been shown to interact with nucleic acids, providing insights into DNA-protein interactions .
Several compounds share structural similarities with (3-methyl-3H-diazirin-3-yl)methanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Methyl-3H-diazirin-3-yl)ethanol | C₄H₈N₂O | Contains an ethyl group instead of a methyl group |
| 2-(4-Methylphenyl)-2H-diazirine | C₉H₉N₂ | Contains a phenyl group, enhancing photoreactivity |
| 1-(4-Methylphenyl)-2H-diazirine | C₉H₉N₂ | Similar reactivity but different substitution pattern |
Uniqueness
(3-methyl-3H-diazirin-3-yl)methanol stands out due to its specific reactivity profile and utility in biological labeling applications. Its ability to form stable adducts upon photolysis makes it particularly valuable compared to other diazirine derivatives that may not exhibit similar reactivity or specificity.








